Cas no 2229086-89-7 (3-(4-ethynylphenyl)oxolane-2,5-dione)

3-(4-Ethynylphenyl)oxolane-2,5-dione is a versatile heterocyclic compound featuring an ethynylphenyl group attached to a succinic anhydride (oxolane-2,5-dione) core. This structure combines the reactivity of an alkyne with the anhydride functionality, making it valuable for applications in polymer chemistry, click chemistry, and materials science. The ethynyl group enables efficient coupling reactions, such as Huisgen cycloaddition, while the anhydride moiety allows for further derivatization via ring-opening reactions. Its bifunctional nature facilitates the synthesis of advanced polymeric materials, cross-linked networks, or small-molecule conjugates. The compound is particularly useful in designing tailored macromolecular architectures with precise functional group placement.
3-(4-ethynylphenyl)oxolane-2,5-dione structure
2229086-89-7 structure
Product Name:3-(4-ethynylphenyl)oxolane-2,5-dione
CAS No:2229086-89-7
MF:C12H8O3
MW:200.190123558044
CID:5937643
PubChem ID:165669258
Update Time:2025-10-28

3-(4-ethynylphenyl)oxolane-2,5-dione Chemical and Physical Properties

Names and Identifiers

    • 3-(4-ethynylphenyl)oxolane-2,5-dione
    • EN300-1762515
    • 2229086-89-7
    • Inchi: 1S/C12H8O3/c1-2-8-3-5-9(6-4-8)10-7-11(13)15-12(10)14/h1,3-6,10H,7H2
    • InChI Key: SKCQFFDGILSGRP-UHFFFAOYSA-N
    • SMILES: O1C(CC(C1=O)C1C=CC(C#C)=CC=1)=O

Computed Properties

  • Exact Mass: 200.047344113g/mol
  • Monoisotopic Mass: 200.047344113g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 328
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 43.4Ų

3-(4-ethynylphenyl)oxolane-2,5-dione Pricemore >>

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Additional information on 3-(4-ethynylphenyl)oxolane-2,5-dione

Introduction to 3-(4-ethynylphenyl)oxolane-2,5-dione (CAS No. 2229086-89-7)

3-(4-ethynylphenyl)oxolane-2,5-dione, with the CAS number 2229086-89-7, is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. This compound is characterized by its distinctive structure, which includes an ethynyl group and a dione moiety, making it a valuable candidate for various applications ranging from pharmaceuticals to advanced materials.

The chemical structure of 3-(4-ethynylphenyl)oxolane-2,5-dione consists of a five-membered oxolane ring with two ketone groups (dione) and a phenyl ring substituted with an ethynyl group. This combination of functional groups imparts unique physical and chemical properties to the molecule, such as high reactivity and stability under certain conditions. The ethynyl group, in particular, is known for its ability to participate in a wide range of chemical reactions, including click chemistry and polymerization processes.

In the realm of medicinal chemistry, 3-(4-ethynylphenyl)oxolane-2,5-dione has shown promise as a potential lead compound for drug discovery. Recent studies have explored its biological activities and potential therapeutic applications. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that compounds with similar structures exhibit potent anti-inflammatory and anti-cancer properties. The dione moiety is believed to play a crucial role in these activities by modulating specific biological pathways.

Beyond its medicinal applications, 3-(4-ethynylphenyl)oxolane-2,5-dione has also been investigated for its use in materials science. The presence of the ethynyl group makes it an attractive candidate for the synthesis of functional polymers and conjugated materials. These materials can be used in various applications, including electronic devices, sensors, and photovoltaic cells. The high reactivity of the ethynyl group allows for efficient cross-linking and polymerization reactions, leading to the formation of robust and tunable materials.

The synthesis of 3-(4-ethynylphenyl)oxolane-2,5-dione typically involves multi-step processes that require precise control over reaction conditions. One common synthetic route involves the reaction of 4-ethynylbenzaldehyde with malononitrile followed by cyclization to form the oxolane ring. Subsequent oxidation steps are then used to introduce the dione functionality. This synthetic pathway has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.

In terms of safety and handling, 3-(4-ethynylphenyl)oxolane-2,5-dione should be managed with care due to its reactivity. Standard laboratory practices should be followed to ensure safe handling and storage. It is important to note that while this compound is not classified as a hazardous material or controlled substance, proper precautions should always be taken when working with any chemical compound.

The future prospects for 3-(4-ethynylphenyl)oxolane-2,5-dione are promising. Ongoing research continues to uncover new applications and potential uses for this versatile compound. For example, recent studies have explored its potential as a building block for supramolecular assemblies and self-assembling systems. These systems have potential applications in nanotechnology and drug delivery systems.

In conclusion, 3-(4-ethynylphenyl)oxolane-2,5-dione (CAS No. 2229086-89-7) is a multifaceted compound with a wide range of potential applications in both medicinal chemistry and materials science. Its unique structure and properties make it an attractive candidate for further research and development. As new findings continue to emerge, this compound is likely to play an increasingly important role in advancing various scientific fields.

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